molecular formula C12H9ClFNO2 B13936067 Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate

Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate

Cat. No.: B13936067
M. Wt: 253.65 g/mol
InChI Key: OSGFNADBNPAIDY-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate is a quinoline derivative featuring a chlorine substituent at position 3, a fluorine atom at position 8, and an ethyl carboxylate group at position 4. Quinoline derivatives are critical intermediates in drug development, particularly for antimicrobial agents like fluoroquinolones (e.g., ciprofloxacin) . The substituent positions and functional groups significantly influence reactivity, bioavailability, and intermolecular interactions, as seen in crystallographic studies .

Properties

Molecular Formula

C12H9ClFNO2

Molecular Weight

253.65 g/mol

IUPAC Name

ethyl 3-chloro-8-fluoroquinoline-6-carboxylate

InChI

InChI=1S/C12H9ClFNO2/c1-2-17-12(16)8-3-7-4-9(13)6-15-11(7)10(14)5-8/h3-6H,2H2,1H3

InChI Key

OSGFNADBNPAIDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)Cl)F

Origin of Product

United States

Preparation Methods

Starting Material and Cyclization

A common precursor is a substituted aniline derivative such as 3-chloro-4-fluoroaniline, which undergoes condensation with diethyl ethoxymethylenemalonate to form an aminomethylene malonate intermediate. This intermediate is then cyclized by heating at high temperature (around 250 °C) in a high-boiling solvent like diphenyl ether to yield the quinoline ester core structure.

Step Reagents/Conditions Outcome
1 3-chloro-4-fluoroaniline + diethyl ethoxymethylenemalonate Formation of diethyl-N-(3-chloro-4-fluorophenyl)aminomethylene malonate
2 Heating at 250 °C in diphenyl ether Cyclization to this compound (quinoline core with ester)

This method is supported by the synthesis of related fluoroquinolones where similar cyclization strategies are employed.

Halogenation and Chlorination

In some approaches, chlorination at position 3 is achieved by treating the hydroxyquinoline precursor with phosphoryl chloride (POCl3) at elevated temperatures (~100 °C) for several hours (e.g., 3.5 h). This converts the hydroxy group into a chloro substituent, yielding the 3-chloro derivative.

Step Reagents/Conditions Outcome
Treatment of 8-fluoro-4-hydroxyquinoline-6-carboxylic acid ethyl ester with POCl3 100 °C, 3.5 h Conversion of hydroxy to chloro at position 3

This method is documented for related compounds such as ethyl 4-chloro-8-fluoroquinoline-3-carboxylate and can be adapted for the 3-chloro isomer.

Typical Reaction Conditions and Yields

Reaction Step Reagents Conditions Yield (%) Notes
Cyclization of aminomethylene malonate Diphenyl ether, heat at 250 °C 2–4 h 70–85% Formation of quinoline ester core
Chlorination of hydroxyquinoline ester POCl3, 100 °C, 3.5 h 3.5 h Not specified Hydroxy to chloro substitution
Alkylation (if applicable) Bromoethane, K2CO3, DMF, 70–80 °C 4 h 85–98% N-1 alkylation

Characterization Data

  • 1H-NMR (CDCl3, 400 MHz): Characteristic singlets and multiplets corresponding to aromatic protons and ethyl ester group (quartet at ~4.6 ppm for CH2, triplet at ~1.5 ppm for CH3) are observed.
  • Melting Points: Typically in the range of 230–240 °C for related fluoroquinolones.
  • Purity Checks: Thin-layer chromatography (TLC) using silica gel with n-hexane/ethyl acetate solvent systems; visualization by iodine vapors.

Summary Table of Preparation Routes

Method Starting Material Key Reagents Reaction Type Advantages Limitations
Cyclization of substituted aniline with diethyl ethoxymethylenemalonate 3-chloro-4-fluoroaniline Diethyl ethoxymethylenemalonate, diphenyl ether Cyclization Direct formation of quinoline ester core High temperature required
Chlorination of hydroxyquinoline ester 8-fluoro-4-hydroxyquinoline-6-carboxylic acid ethyl ester POCl3 Halogenation Efficient chloro substitution Requires handling of POCl3
N-1 Alkylation (optional) Quinoline ester Alkyl halide, K2CO3, DMF Alkylation High yield, mild conditions Not always necessary

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinoline N-oxides or reduced quinoline derivatives.

Scientific Research Applications

Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Reactivity

The table below highlights key analogs and their substituent patterns:

Compound Name Substituents (Positions) CAS Number Key Properties/Reactivity
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate 4-Cl, 8-NO₂, 3-COOEt 131548-98-6 Nitro group enhances electrophilicity; reactive in nucleophilic substitutions
Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate 4-Cl, 6-F, 8-OCH₃, 3-COOEt 334971-28-7 Methoxy group increases lipophilicity; potential for hydrogen bonding
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate 8-Br, 4-Cl, 5-F, 3-COOEt 1260650-59-6 Bromine introduces steric bulk; may alter reaction pathways
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-Cl, 6-F, 8-NO₂, 4-oxo, 1-cyclopropyl N/A 4-Oxo group enables hydrogen bonding; dihydroquinolone structure mimics fluoroquinolone antibiotics
Ethyl 4-chloroquinoline-3-carboxylate 4-Cl, 3-COOEt 13720-94-0 High structural similarity (0.93); lacks fluorine, affecting electronic properties

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding: In ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, C–H···O and C–H···Cl interactions (3.065–3.735 Å) stabilize the crystal lattice, a feature critical for solid-state stability .
  • Packing Efficiency : Fluorine’s electronegativity and chlorine’s polarizability influence molecular dipole moments, affecting crystallization behavior. Methoxy or nitro groups may introduce additional hydrogen-bond acceptors .

Biological Activity

Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate is a derivative of the quinoline family, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C₉H₈ClFNO₂
  • Molecular Weight : 215.62 g/mol
  • IUPAC Name : this compound

The presence of chlorine and fluorine substituents in its structure enhances its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of quinoline derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, as summarized in the following table:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus0.0625
Klebsiella pneumoniae1.0
Escherichia coli2.0
Pseudomonas aeruginosa4.0

These results indicate that this compound is particularly potent against Gram-positive bacteria, with an MIC lower than that of standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. For instance, it has been shown to inhibit the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The following table summarizes key findings regarding its cytotoxic effects:

Cell Line IC₅₀ (µM) Mechanism of Action
HeLa50Induction of apoptosis and cell cycle arrest
MCF-740Inhibition of topoisomerase II

The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential .

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains :
    A recent study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC value of 0.125 µg/mL, indicating significant potential for treating infections caused by resistant strains .
  • Cytotoxicity Assessment in Cancer Research :
    In a comparative study with existing chemotherapeutics, this compound exhibited lower cytotoxicity towards normal fibroblast cells while maintaining efficacy against cancer cells, suggesting a favorable therapeutic index for future drug development .

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